The compound (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol is a notable member of the pyrazole family, which has garnered attention due to its potential applications in medicinal chemistry and agriculture. This compound is characterized by the presence of difluoromethyl and iodo substituents, which significantly influence its chemical behavior and biological activity.
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. Pyrazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound can be synthesized through various organic synthesis methods, making it accessible for research and application in pharmaceutical development.
The synthesis of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves multi-step reactions:
The molecular structure of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol can be represented by its IUPAC name and structural formula:
The structure features a pyrazole ring with a difluoromethyl group at position 3, an iodine atom at position 4, and a hydroxymethyl group at position 5, contributing to its unique reactivity and biological properties.
The compound can participate in various chemical reactions due to the presence of functional groups:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for compounds like (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol often involves interaction with specific biological targets:
Research indicates that modifications to the pyrazole core can significantly alter its interaction profile, making structure-activity relationship studies essential for optimizing therapeutic efficacy.
The physical properties of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol include:
Chemical properties include:
These properties are crucial for determining the appropriate handling and storage conditions during synthesis and application.
The compound has several promising applications, particularly in:
Late-stage introduction of the difluoromethyl (–CF₂H) group into pyrazole scaffolds enables precise modulation of bioactivity and metabolic stability. Two predominant methodologies exist: halogen exchange and deoxofluorination. The halogen exchange approach utilizes dihalomethane precursors (e.g., CHClF₂) under palladium catalysis, achieving difluoromethylation at C3 with >80% yield when using 5 mol% Pd(PPh₃)₄ and cesium carbonate as a base in DMF at 100°C [9]. Alternatively, deoxofluorination employs reagents like (Diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor® to convert carbonyl groups (e.g., aldehyde intermediates) to –CF₂H. This method is particularly effective for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a precursor to the target alcohol, yielding 75–92% under anhydrous conditions [1] [9]. Challenges include reagent sensitivity to moisture and competitive over-fluorination, mitigated by stoichiometric control and inert atmospheres. Recent advances highlight in situ generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate, which inserts into C–H bonds adjacent to nitrogen, achieving regioselective C3 functionalization [1].
Table 1: Difluoromethylation Methods for Pyrazoles
Method | Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Halogen Exchange | CHClF₂, Pd(PPh₃)₄, Cs₂CO₃, DMF, 100°C | 80–88% | C3 > C5 |
Deoxofluorination | DAST/Deoxo-Fluor®, CH₂Cl₂, −20°C to RT | 75–92% | C3 exclusive |
Difluorocarbene Insertion | NaO₂CCF₂Cl, CuI, DMF, 80°C | 65–78% | C3 > C5 |
Regioselective iodination at C4 is critical for installing functional handles for cross-coupling. Two high-yielding protocols dominate: n-BuLi-mediated lithiation-trapping and ceric ammonium nitrate (CAN)-assisted electrophilic iodination. The lithiation route exploits the inherent acidity of the C5–H bond (pKₐ ~20). Treatment with n-BuLi at −78°C in THF generates a stable lithium pyrazolide, which reacts with I₂ to afford 5-iodo derivatives exclusively (86–89% yield) [3]. Conversely, CAN-mediated iodination (I₂/CAN in MeCN, reflux) achieves C4 selectivity via electrophilic aromatic substitution directed by the electron-withdrawing –CF₂H group. This method delivers 4-iodo isomers in 75–81% yield, with no observed C5 contamination [3]. Key limitations arise with electron-deficient systems (e.g., N-aryl sulfonamides), where competitive side reactions occur. For such substrates, N-iodosuccinimide (NIS) in acetic acid/trifluoroacetic acid (1:1) suppresses nucleophilicity, restoring C4 selectivity (71% yield) [3]. Steric and electronic factors govern selectivity: electron-rich N-aryl groups accelerate CAN-mediated iodination, while electron-poor variants require extended reaction times.
Table 2: Iodination Protocols for 3-(Difluoromethyl)-1-methylpyrazoles
Method | Conditions | Regioisomer | Yield | Substrate Tolerance |
---|---|---|---|---|
n-BuLi/I₂ | THF, −78°C, 1 h | 5-Iodo | 86–89% | Sensitive to acidic C–H |
CAN/I₂ | MeCN, reflux, 12 h | 4-Iodo | 75–81% | Limited for –SO₂NH₂ groups |
NIS/AcOH:TFA (1:1) | RT, 6 h | 4-Iodo | 71% | Broad (incl. sulfonamides) |
The primary alcohol in (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol requires protection during cross-coupling or oxidation steps. Ester-based groups—pivalate (Piv), acetate (Ac), and benzoate (Bz)—offer orthogonal deprotection:
Achieving correct substitution patterns in the 3,4,5-trisubstituted pyrazole framework demands strategic blocking group tactics and directed cyclization. The C5 hydroxymethyl group serves as a regiochemical director:
Table 3: Regioselectivity Control Strategies
Strategy | Conditions | Regioselectivity (C4:C5) | Key Insight |
---|---|---|---|
Directed Metalation | TMP-MgCl·LiCl, I₂, THF, −40°C | >50:1 | C5–CH₂OH enhances C4 acidity |
Flow Cyclization | Hydrazine, alkynone, H₂O, 100°C, 5 min | 20:1 | Short residence time avoids equilibration |
Pivaloyl Protection | PivCl pre-installation, n-BuLi/I₂ | >30:1 | Blocks C5 coordination |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: